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For Researchers, Scientists, and Drug Development Professionals

FV-100, a novel antiviral agent, is the valyl ester prodrug of the potent anti-varicella zoster virus
(VZV) compound CF-1743. This strategic prodrug design significantly enhances the oral
bioavailability of the active moiety, a critical factor in antiviral therapy. This guide provides a
comparative overview of the pharmacokinetics of FV-100 across different species, supported
by available experimental data, to aid in preclinical and clinical research and development.

Enhanced Oral Bioavailability with FV-100

Early preclinical studies revealed that while CF-1743 is a highly potent anti-VZV agent, it
suffers from poor oral bioavailability, estimated to be around 14%. To overcome this limitation,
FV-100 was developed. As a prodrug, FV-100 is readily absorbed and then rapidly and
extensively converted to its active form, CF-1743, in the body. This approach has resulted in an
approximately 10-fold increase in both the maximum plasma concentration (Cmax) and the
total systemic exposure (Area Under the Curve - AUC) of CF-1743 compared to the
administration of CF-1743 itself.[1]

Pharmacokinetic Profile in Humans

Clinical trials in healthy young adult and elderly volunteers have demonstrated that upon oral
administration, FV-100 is quickly metabolized to CF-1743. Measurable plasma concentrations
of CF-1743 are observed within 10 to 30 minutes of dosing.[2] The pharmacokinetic profile of
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CF-1743 following single and multiple oral doses of FV-100 in humans is summarized in the
tables below.

Table 1: Single-Dose Pharmacokinetics of CF-1743 in
Healthy Adults (18-55 years) After Oral Administration of

EV-100[2]

FV-100 Dose Cmax (pg/mL) AUCo- (pg-h/mL) Tmax (h)
100 mg 54,611 167,340 1.0-3.1
200 mg - - 10-31
400 mg - - 1.0-3.1
800 mg 508,108 1,381,083 1.0-3.1

Note: Specific Cmax and AUC values for 200 mg and 400 mg single doses were not detailed in
the provided search results.

Table 2: Multiple-Dose Pharmacokinetics of CF-1743 in
Healthy Adults (18-55 years) After 7 Days of Oral FV-100

Administration[2]

FV-100 Dose
. Cmax (pg/mL) AUC (pg-h/mL) Tmax (h)

Regimen

100 mg QD 38,606 112,513 1.0-25
200 mg QD - - 1.0-25
400 mg QD - - 1.0-25
400 mg BID - - 1.0-25
800 mg QD 735,123 1,406,251 1.0-25

Note: Specific Cmax and AUC values for 200 mg QD, 400 mg QD, and 400 mg BID multiple
doses were not detailed in the provided search results. "QD" refers to once daily, and "BID"
refers to twice daily.
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Preclinical Pharmacokinetics in Animal Models

Nonclinical toxicology and pharmacokinetic studies of FV-100 have been conducted in rats and
dogs. These studies were crucial in establishing the safety profile and supporting the
progression of FV-100 to human clinical trials.[2]

While specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for FV-
100 or CF-1743 in rats and dogs are not publicly available in the reviewed literature, the
studies established the no-observed-adverse-effect levels (NOAELS). For rats, the NOAEL was
approximately 1 g human dose equivalent, and for dogs, it was 3.3 g human dose equivalent.

[2]

Comparison with Other Antivirals

Direct comparative pharmacokinetic studies of FV-100 against other anti-herpes drugs like
valacyclovir or famciclovir in animal models are not readily available in the public domain.
However, preclinical studies have demonstrated that FV-100 is significantly more potent
against VZV than acyclovir, famciclovir, and valacyclovir. This suggests a pharmacodynamic
advantage, although a direct pharmacokinetic comparison is needed for a complete
understanding of its relative profile.

Experimental Protocols
Human Pharmacokinetic Studies

The human pharmacokinetic data was obtained from randomized, double-blind, placebo-
controlled clinical trials.[3]

Study Design: Single-ascending-dose and multiple-ascending-dose studies were conducted
in healthy adult volunteers.

e Dosing: FV-100 was administered orally as capsules.

» Sample Collection: Blood samples were collected at various time points post-dosing to
measure plasma concentrations of FV-100 and its active metabolite, CF-1743.

e Bioanalysis: Plasma concentrations were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Animal Toxicology and Pharmacokinetic Studies

The preclinical studies in rats and dogs were conducted under Good Laboratory Practices
(GLP).

Study Design: Single-dose and repeat-dose (14-day) toxicity studies were performed.
e Species: Rats and dogs were used as the rodent and non-rodent species, respectively.
e Dosing: FV-100 was administered orally.

o Observations: Animals were monitored for signs of toxicity, and pharmacokinetic parameters
were likely assessed through blood sampling, although specific details on the sampling and
analysis are not provided in the available documents.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study,
from drug administration to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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